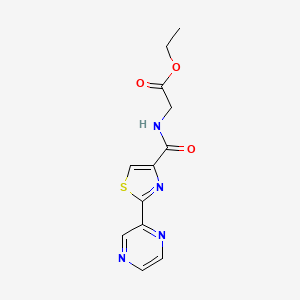

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a valuable compound for various scientific research applications.

Mécanisme D'action

Target of Action

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(pyrazin-2-yl)thiazole-4-carboxamide. Finally, the carboxamide is esterified with ethyl bromoacetate to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antitumor activities.

Industry: Utilized in the development of new materials with specific chemical properties

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Activité Biologique

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article delves into the compound's synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 292.32 g/mol |

| CAS Number | 1235387-20-8 |

| Density | Not available |

| Boiling Point | Not available |

The compound features a combination of thiazole and pyrazine rings, which contribute to its unique biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazine Ring : Cyclization of appropriate precursors under controlled conditions.

- Synthesis of the Thiazole Ring : Reaction of α-haloketones with thioamides.

- Coupling Reactions : Final coupling of synthesized intermediates using reagents like EDCI or DCC in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including Mycobacterium tuberculosis. The compound's mechanism of action appears to involve inhibition of bacterial growth through interference with essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentrations against M. tuberculosis.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cells, showing low toxicity at effective concentrations.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anti-Tubercular Activity : A series of derivatives were synthesized and tested for their anti-tubercular properties, with some exhibiting IC50 values as low as 1.35 μM against M. tuberculosis H37Ra .

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives based on this compound had inhibition zones against pathogens such as Staphylococcus aureus, with significant bactericidal effects observed .

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.

- Disruption of Biofilm Formation : It has been noted to affect biofilm formation in bacterial cultures, enhancing its potential as an antimicrobial agent.

Comparative Analysis

This compound can be compared with similar compounds such as 2-Aminothiazoles and Benzimidazole derivatives, which also exhibit antimicrobial properties but may differ in efficacy and specificity against certain pathogens.

| Compound Type | Notable Activities | Efficacy Comparison |

|---|---|---|

| Ethyl 2-(...) | Antimicrobial, Anti-tubercular | High efficacy against M. tuberculosis |

| 2-Aminothiazoles | Antibacterial against various strains | Moderate efficacy |

| Benzimidazole Derivatives | Antimicrobial, Cytotoxic | Varies widely |

Propriétés

IUPAC Name |

ethyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXAKGSAOSQLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.